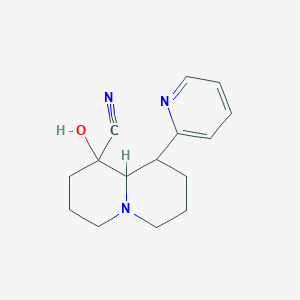
1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinolizine core, a pyridine ring, and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile involves several steps, typically starting with the formation of the quinolizine core. The synthetic routes may include:
Cyclization reactions: Formation of the quinolizine core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Pyridine ring incorporation: Attachment of the pyridine ring to the quinolizine core.
Nitrile group addition: Introduction of the nitrile group to complete the synthesis.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for hydrolysis.
Scientific Research Applications
1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
1-Hydroxy-9-(pyridin-2-yl)octahydro-2H-quinolizine-1-carbonitrile can be compared with other similar compounds, such as:
Quinolizine derivatives: Compounds with similar quinolizine cores but different substituents.
Pyridine-containing compounds: Molecules with pyridine rings but different core structures.
Hydroxylated nitriles: Compounds with hydroxyl and nitrile groups but different ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.
Properties
CAS No. |
62406-40-0 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-hydroxy-9-pyridin-2-yl-2,3,4,6,7,8,9,9a-octahydroquinolizine-1-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c16-11-15(19)7-4-10-18-9-3-5-12(14(15)18)13-6-1-2-8-17-13/h1-2,6,8,12,14,19H,3-5,7,9-10H2 |
InChI Key |
NURMJUXVYYLMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(CCCN2C1)(C#N)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















